molecular formula C14H16F3N7O4 B457157 N-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE

N-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE

Cat. No.: B457157
M. Wt: 403.32g/mol
InChI Key: DPCYBWTXGUYAHQ-UHFFFAOYSA-N
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Description

3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide is a complex organic compound featuring multiple functional groups, including pyrazole rings, trifluoromethyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.

    Nitrating Agents: Nitric acid.

    Trifluoromethylation Reagents: Trifluoromethyl iodide, trifluoromethyl sulfonic acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the nitro group may participate in redox reactions . The pyrazole rings can act as hydrogen bond donors or acceptors, facilitating interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide lies in its combination of multiple functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C14H16F3N7O4

Molecular Weight

403.32g/mol

IUPAC Name

N'-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoyl]-3-(4-nitropyrazol-1-yl)propanehydrazide

InChI

InChI=1S/C14H16F3N7O4/c1-9-6-11(14(15,16)17)21-23(9)5-3-13(26)20-19-12(25)2-4-22-8-10(7-18-22)24(27)28/h6-8H,2-5H2,1H3,(H,19,25)(H,20,26)

InChI Key

DPCYBWTXGUYAHQ-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CCC(=O)NNC(=O)CCN2C=C(C=N2)[N+](=O)[O-])C(F)(F)F

Canonical SMILES

CC1=CC(=NN1CCC(=O)NNC(=O)CCN2C=C(C=N2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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